N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide
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Overview
Description
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a benzofuran, oxadiazole, and thiophene ring, which contribute to its diverse chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds with a benzofuran core have been known to exhibit diverse pharmacological properties, suggesting a wide range of potential targets .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran and thiophene intermediates, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the acylation of the oxadiazole intermediate with the appropriate acyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzofuran and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties, used in oral care products.
Domiphen bromide: Another antimicrobial agent, structurally similar to cetylpyridinium chloride.
Bis(2-ethylhexyl) terephthalate: A plasticizer with applications in polymer production.
Uniqueness
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide stands out due to its multi-functional structure, which imparts a wide range of chemical reactivity and potential biological activities. Unlike simpler compounds, its combination of benzofuran, oxadiazole, and thiophene rings allows for diverse applications in various scientific fields, making it a valuable compound for research and development.
Biological Activity
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C19H13ClN3O
- Molecular Weight : 363.78 g/mol
- CAS Number : 922099-32-9
Antimicrobial Activity
Research has shown that derivatives of benzofuran and oxadiazole exhibit notable antimicrobial properties. A study highlighted that various benzofuran-oxadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 6.25 μg/mL . The specific compound has not been directly tested in all these contexts but shares structural similarities with those that have shown efficacy.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit bacterial tyrosinase, an enzyme implicated in various biochemical pathways including melanin production. One derivative displayed an impressive IC50 value of 11 μM, indicating strong inhibition compared to ascorbic acid (IC50 = 11.5 μM) . This suggests that this compound may possess similar or enhanced inhibitory effects.
Anticancer Activity
In vitro studies have indicated that benzofuran derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to the target compound have shown promising results against human cancer cell lines such as HeLa and MCF7, with IC50 values suggesting effective growth inhibition. Further investigations are warranted to explore the specific anticancer mechanisms of the compound.
Structure-Activity Relationship (SAR)
The biological activities of compounds in this class can often be correlated with their structural features. The presence of the benzofuran moiety is crucial for antimicrobial activity, as evidenced by studies showing that modifications at this site can significantly alter potency . The oxadiazole ring also plays a critical role in enhancing bioactivity through its ability to participate in hydrogen bonding and π-stacking interactions with biological targets.
Research Findings Summary Table
Case Studies
- Tyrosinase Inhibition Study : A comprehensive study on various benzofuran derivatives demonstrated that certain compounds exhibited superior tyrosinase inhibition compared to standard inhibitors like ascorbic acid. This positions compounds with similar structures as potential therapeutic agents for conditions related to hyperpigmentation .
- Antimycobacterial Activity : Research involving benzofuran derivatives has shown promising results against Mycobacterium tuberculosis, indicating that modifications in the benzofuran structure could lead to enhanced efficacy against resistant strains .
- Cytotoxicity Testing : In vitro assays on human cancer cell lines have revealed that certain derivatives possess significant cytotoxic effects, suggesting potential applications in cancer therapy.
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-13-6-5-10(24-13)8-14(21)18-16-20-19-15(23-16)12-7-9-3-1-2-4-11(9)22-12/h1-7H,8H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTNJGNGPDFZDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)CC4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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